サルビノロン

概要

説明

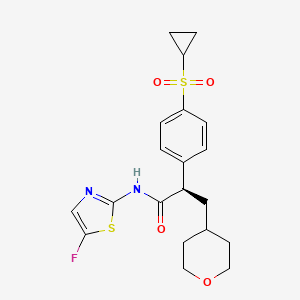

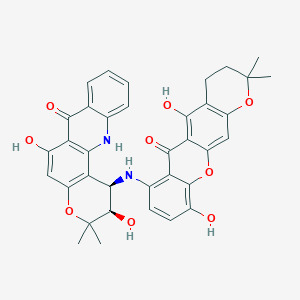

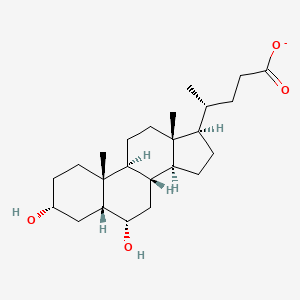

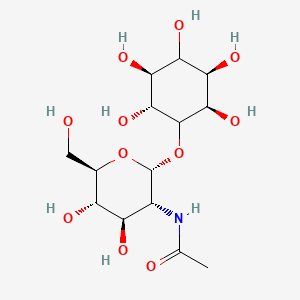

Salvinolone: is a diterpenoid compound isolated from the roots of various Salvia species, including Salvia prattii and Salvia prionitis . It is known for its antibacterial and cytotoxic activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The compound has a molecular formula of C20H26O3 and a molecular weight of 314.42 g/mol .

科学的研究の応用

Chemistry: Salvinolone is used as a reference compound in the study of diterpenoids and their chemical properties .

Biology and Medicine: Salvinolone exhibits significant antibacterial activity against MRSA and VRE, making it a potential candidate for developing new antibacterial agents . It also shows cytotoxic activity against tumor cell lines, such as the HL-60 cell line .

Industry: The compound’s antibacterial properties make it useful in the development of antimicrobial coatings and materials .

作用機序

Target of Action

Salvinolone is primarily active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . These are bacterial strains that have developed resistance to commonly used antibiotics, making them particularly difficult to treat.

Mode of Action

Salvinolone interacts with these bacterial targets, leading to their inhibition .

Biochemical Pathways

Its cytotoxic activity suggests it may interfere with cellular processes essential for the survival and proliferation of bacteria and tumor cells .

Pharmacokinetics

The development of novel quinolone antibiotics with favorable pharmacokinetic properties has been a focus of research , suggesting potential avenues for optimizing Salvinolone’s bioavailability.

Result of Action

Salvinolone’s primary result of action is the inhibition of MRSA and VRE, as well as cytotoxic activity against the HL-60 tumor cell line . This suggests potential applications in treating infections caused by these resistant bacteria and possibly in cancer therapy.

生化学分析

Biochemical Properties

Salvinolone plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key players in inflammatory pathways . Salvinolone inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, Salvinolone exhibits cytotoxic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), indicating its potential as an antibacterial agent .

Cellular Effects

Salvinolone exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, Salvinolone inhibits the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), while promoting the production of anti-inflammatory cytokines like interleukin-2 (IL-2) . This modulation of cytokine expression suggests that Salvinolone can alter immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of Salvinolone involves its interaction with specific biomolecules. Salvinolone binds to the active sites of COX-2 and 5-LOX, inhibiting their enzymatic activities . This inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation. Additionally, Salvinolone has been shown to induce apoptosis in tumor cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salvinolone have been studied over various time periods. Salvinolone exhibits stability under standard laboratory conditions, maintaining its biological activity over extended periods . It is susceptible to degradation under extreme pH conditions and prolonged exposure to light. Long-term studies have shown that Salvinolone can induce sustained anti-inflammatory and cytotoxic effects in vitro and in vivo .

Dosage Effects in Animal Models

The effects of Salvinolone vary with different dosages in animal models. At low doses, Salvinolone exhibits anti-inflammatory and antibacterial activities without significant toxicity . At higher doses, Salvinolone can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Salvinolone is involved in several metabolic pathways, primarily related to its anti-inflammatory and antibacterial activities. It interacts with enzymes such as COX-2 and 5-LOX, modulating the production of eicosanoids and other inflammatory mediators . Additionally, Salvinolone affects metabolic flux by altering the levels of key metabolites involved in inflammation and immune responses .

Transport and Distribution

Salvinolone is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Salvinolone accumulates in inflamed tissues, where it exerts its anti-inflammatory effects. Additionally, Salvinolone can cross cellular membranes and reach intracellular targets, including mitochondria and the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of Salvinolone is critical for its activity and function. Salvinolone is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . It can also be found in mitochondria, where it induces apoptosis in tumor cells by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . The localization of Salvinolone to specific subcellular compartments is mediated by targeting signals and post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Salvinolone can be synthesized in seven steps starting from the readily available enone . The synthesis involves several key steps, including the formation of intermediate compounds through various reactions such as oxidation and reduction .

Industrial Production Methods: An efficient preparative procedure for the separation of salvinolone from a crude diterpenes-rich sample of Salvia prattii involves non-aqueous hydrophilic solid-phase extraction followed by preparative high-performance liquid chromatography (HPLC) . This method achieves high purity and large-scale preparation of salvinolone .

化学反応の分析

Types of Reactions: Salvinolone undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of salvinolone can lead to the formation of corresponding ketones or carboxylic acids .

類似化合物との比較

- Tanshinone IIA

- Cryptotanshinone

- Ferruginol

Comparison: Salvinolone shares structural similarities with other diterpenoids such as tanshinone IIA, cryptotanshinone, and ferruginol . it is unique in its specific antibacterial and cytotoxic activities . While tanshinone IIA and cryptotanshinone also exhibit antibacterial properties, salvinolone’s activity against MRSA and VRE is particularly noteworthy .

特性

IUPAC Name |

(4aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9-11,22-23H,6-8H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPADGWOASIJKSB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3C2(CCCC3(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3[C@@]2(CCCC3(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Salvinolone and where is it found?

A1: Salvinolone is a polyoxygenated aromatic tricyclic diterpene originally isolated from the roots of Salvia prionitis. [] It has also been found in other plant species, including Taxodium distichum (bald cypress) cones [] and Clerodendrum kaichianum. []

Q2: What is the chemical structure of Salvinolone?

A2: While the exact molecular formula and weight are not provided in the abstracts, its structure is described as a tricyclic diterpene with multiple oxygen atoms. The core structure consists of an abietane skeleton, featuring an aromatic ring and various functional groups. [, , , ] Notably, Salvinolone was once mistakenly identified as "montbretol" due to limitations in earlier spectroscopic techniques. []

Q3: Has Salvinolone been synthesized in the lab?

A3: Yes, several research groups have reported the total synthesis of (±)-Salvinolone. [, , ] These syntheses typically utilize readily available starting materials like 3-fisopropoxy-5,5-dimethyl-2-cyclohexenone and employ key reactions such as alkylation and intramolecular Friedel-Crafts reactions. [] One approach used (+)-dehydroabietic acid as a starting point to achieve the synthesis. [, ]

Q4: What biological activities have been reported for Salvinolone?

A4: Salvinolone has shown promising in vitro antibacterial activity. [] Additionally, in a study screening various diterpenoids from Taxodium distichum, Salvinolone exhibited notable inhibitory activity against prolyl oligopeptidase (POP), an enzyme involved in various physiological processes. []

Q5: Are there any studies on the structure-activity relationship (SAR) of Salvinolone?

A5: While dedicated SAR studies focusing solely on Salvinolone are not explicitly mentioned in the provided abstracts, researchers have investigated the SAR of abietane-type diterpenoids, the broader class to which Salvinolone belongs. [] These studies aim to correlate structural modifications with observed biological activities, providing insights for designing more potent and selective derivatives.

Q6: How is Salvinolone purified from natural sources?

A6: One study successfully isolated Salvinolone from Salvia prattii roots using a combination of non-aqueous hydrophilic solid-phase extraction followed by preparative high-performance liquid chromatography. [] This method yielded Salvinolone with high purity (>98%), demonstrating its effectiveness for large-scale preparation.

Q7: What is the significance of the unified short synthesis using radical cyclization?

A7: A recent study highlighted the use of a photoredox catalyst to achieve the synthesis of oxygenated tricyclic aromatic diterpenes, a class encompassing Salvinolone. [] This approach offers a shorter and potentially more efficient route compared to traditional methods, potentially paving the way for more accessible Salvinolone derivatives for further research.

Q8: What are the potential applications of Salvinolone's antibacterial activity?

A8: The efficient isolation of Salvinolone from Salvia prattii [] alongside its antibacterial properties [] suggests its potential as a natural antibacterial agent. Further research is needed to explore its efficacy against specific bacterial strains, potential mechanisms of action, and suitability for pharmaceutical or other applications.

Q9: Are there alternative compounds with similar activities to Salvinolone?

A9: Although not directly comparing alternatives to Salvinolone, the research on abietane-type diterpenoids from Taxodium distichum [, ] identified other compounds like taxodione and 14-deoxycoleon U with potent biological activities. These compounds could be considered as potential alternatives or lead to the development of new molecules with improved profiles.

Q10: What is the historical context of Salvinolone research?

A10: The research on Salvinolone reveals an interesting historical context with the misidentification of "montbretol" []. This highlights the evolution of analytical techniques in natural product chemistry. Early research focused on isolation and structural elucidation, [, , ] while more recent efforts explore total synthesis, [, , , ] biological activities, [, ] and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1249297.png)